3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine
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Overview
Description
3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine is a chemical compound with the molecular formula C10H11ClFNO It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine typically involves the reaction of 2-chloro-3-fluorobenzyl alcohol with azetidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3-[(2-Chloro-4-fluorophenyl)methoxy]azetidine
- 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine
- 3-[(2-Chloro-3-methylphenyl)methoxy]azetidine
Comparison: Compared to these similar compounds, 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloro and fluoro groups can enhance its stability and binding affinity in certain applications .
Biological Activity
3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activities associated with this compound, including its effects on various cellular processes, its potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H11ClFNO
- Molecular Weight : 219.66 g/mol
The presence of a chloro and a fluorine atom on the phenyl ring enhances the compound's lipophilicity and may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses .
- Cell Proliferation Modulation : Studies have demonstrated that azetidine derivatives can influence cell proliferation, particularly in cancer cell lines .
Anticancer Properties
Several studies have investigated the anticancer potential of azetidine derivatives. For instance:
- Cell Line Studies : In vitro studies using human breast cancer cell lines (e.g., MCF-7) have shown that azetidine derivatives can inhibit cell proliferation effectively. The results suggest that these compounds may serve as promising candidates for developing new anticancer therapies .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Enzyme inhibition |
Other Azetidine Derivatives | SKBR3 | TBD | Apoptosis induction |
Neuroprotective Effects
Research on related compounds indicates potential neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems. For example, some azetidine derivatives have shown promise in enhancing neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function .
Case Studies and Research Findings
- Case Study on Breast Cancer : A study focusing on azetidinone derivatives found that certain modifications led to enhanced anticancer activity against breast cancer cells. The findings highlighted the importance of structural variations in optimizing biological activity .
- Neuroprotection Research : Another investigation into azetidine analogs demonstrated their ability to protect neurons from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C10H11ClFNO |
---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-[(2-chloro-3-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11ClFNO/c11-10-7(2-1-3-9(10)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
UULDOUCJSFAJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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